Fmoc-3-amino-4-chlorobenzoic acid
Description
Contextualizing Fluorenylmethyloxycarbonyl (Fmoc)-Protected Aromatic Amino Acids in Synthetic Chemistry
In the realm of synthetic chemistry, particularly in the assembly of peptides and other complex organic molecules, the use of protecting groups is a fundamental strategy. These groups temporarily block a reactive functional group, preventing it from participating in a chemical reaction while transformations occur elsewhere in the molecule. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely employed protecting group for amines. wikipedia.orgtcichemicals.com Its popularity stems from its stability under acidic conditions and its facile removal (deprotection) under mild basic conditions, typically using a solution of piperidine (B6355638). wikipedia.orgnih.gov This orthogonality allows for selective deprotection without disturbing other acid-labile protecting groups that may be present in the molecule, a crucial advantage in multi-step syntheses. nih.gov
Aromatic amino acids, both natural and unnatural, are key components in the design of novel peptides and other bioactive molecules. When protected with the Fmoc group, these aromatic amino acids become valuable building blocks for solid-phase peptide synthesis (SPPS), the dominant method for producing synthetic peptides. nih.govaltabioscience.com The quality and purity of these Fmoc-protected amino acids are paramount, as they directly impact the yield and success of the peptide synthesis. nih.gov The use of Fmoc chemistry has enabled the rapid and efficient synthesis of complex peptides, including those with post-translational modifications, which are often unstable under the harsher conditions of older methods. nih.govaltabioscience.com
The Role of Fmoc-3-amino-4-chlorobenzoic Acid as a Strategic Building Block
This compound is a non-natural, substituted aromatic amino acid that serves as a strategic building block in several areas of chemical research. Its distinct structural features—the base-labile Fmoc group, the electron-withdrawing chlorine atom, and the carboxylic acid—impart specific properties that chemists can leverage for various synthetic purposes.
Foundational Significance in Peptide and Peptidomimetic Synthesis
The primary application of this compound lies in its use as a building block in the synthesis of peptides and peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The incorporation of unnatural amino acids like 3-amino-4-chlorobenzoic acid into a peptide sequence can introduce conformational constraints, alter biological activity, and improve proteolytic stability. nih.gov
The synthesis of these modified peptides often relies on solid-phase peptide synthesis (SPPS), where the Fmoc protecting group is essential for the stepwise addition of amino acids. The Fmoc group on the 3-amino position of the benzoic acid allows for its integration into a growing peptide chain using standard SPPS protocols.
Applications in the Construction of Functionalized Organic Molecules
Beyond peptide chemistry, this compound serves as a versatile starting material for the synthesis of more complex functionalized organic molecules. The presence of three distinct functional handles—the protected amine, the carboxylic acid, and the chlorinated aromatic ring—allows for a variety of chemical transformations.
For instance, the carboxylic acid can be activated and coupled with other amines or alcohols to form amides or esters. The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of further molecular diversity. The protected amino group can be deprotected at a suitable stage to reveal a reactive amine for subsequent functionalization. This multi-functionality makes it a valuable intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Relevance in Chemical Biology and Advanced Materials Chemistry
In the field of chemical biology, the incorporation of structurally unique building blocks like this compound into peptides and other biomolecules can be used to probe biological processes, develop new therapeutic agents, and create novel biomaterials. The chlorine atom can act as a useful probe for studying protein-ligand interactions or can be a site for attaching fluorescent labels or other reporter groups.
Furthermore, the self-assembly properties of Fmoc-modified amino acids have garnered significant interest in materials chemistry. researchgate.netrsc.org The aromatic fluorenyl group of the Fmoc moiety can drive the self-assembly of these molecules into well-ordered nanostructures, such as hydrogels. researchgate.net By incorporating this compound into these systems, it is possible to create functional materials with tailored properties for applications in areas like drug delivery and tissue engineering. researchgate.netrsc.org
Chemical Compound Information
| Compound Name |
| This compound |
| 3-amino-4-chlorobenzoic acid |
| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Piperidine |
| 3-nitro-4-chlorobenzoic acid |
| N,N'-diisopropyl carbodiimide |
| 1-hydroxybenzotriazole |
| 3-chloro-2-methylaniline |
| 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide |
| Zinc |
| Sodium hydroxide (B78521) |
Interactive Data Table: Properties of this compound and its Precursor
| Property | This compound | 3-Amino-4-chlorobenzoic acid |
| CAS Number | 186320-11-6 matrixscientific.comsigmaaldrich.com | 2840-28-0 biosynth.comsigmaaldrich.com |
| Molecular Formula | C22H16ClNO4 matrixscientific.comcymitquimica.com | C7H6ClNO2 biosynth.comnih.gov |
| Molecular Weight | 393.83 g/mol matrixscientific.comsigmaaldrich.com | 171.58 g/mol biosynth.comsigmaaldrich.com |
| Melting Point | Not available | 214-216 °C biosynth.comchemicalbook.com |
| Appearance | Not available | White to faint brown powder sigmaaldrich.com or white to light yellow crystal powder chemicalbook.com |
| Synonyms | 4-chloro-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid cymitquimica.com | Benzoic acid, 3-amino-4-chloro- nih.govnist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYMVNYANTVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592155 | |
| Record name | 4-Chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332121-92-3 | |
| Record name | 4-Chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of Fmoc 3 Amino 4 Chlorobenzoic Acid and Its Precursors
Synthetic Approaches to 3-Amino-4-chlorobenzoic Acid
The synthesis of the key intermediate, 3-amino-4-chlorobenzoic acid, can be achieved through several strategic pathways. These routes primarily involve the introduction and manipulation of functional groups on a benzoic acid scaffold.
A prevalent and efficient method for the synthesis of 3-amino-4-chlorobenzoic acid involves the reduction of its nitro analogue, 4-chloro-3-nitrobenzoic acid. nih.gov This precursor is typically synthesized via the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. prepchem.com Once the nitro-substituted precursor is obtained, the nitro group is reduced to a primary amine. This transformation can be accomplished using various reducing agents and conditions.
Commonly employed methods include:
Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst. Raney nickel is a frequently used catalyst for this purpose, often in an organic solvent like ethyl acetate (B1210297) under a hydrogen atmosphere. google.com The reaction typically proceeds over 1 to 5 hours. google.com
Metal-Acid Systems : A classic approach involves the use of a metal, such as stannous chloride (SnCl₂), in the presence of a strong acid like concentrated hydrochloric acid. prepchem.com The reaction is often heated to facilitate the reduction. prepchem.com Another option is the use of zinc metal in the presence of sodium hydroxide (B78521). google.com
These reduction methods are highly effective and are fundamental in aromatic chemistry for converting nitro compounds into anilines.
Research Findings on Reductive Amination
| Starting Material | Reducing Agent/System | Key Conditions | Product | Source |
|---|---|---|---|---|
| 4-chloro-3-(o-nitrophenylsulphonyl)benzoic acid | Stannous chloride (SnCl₂), Concentrated HCl | Heated on a steam bath for 30 min in acetic acid | 3-(o-Aminophenylsulphonyl)-4-chlorobenzoic acid | prepchem.com |
| 2-(4-chloro-3-nitrobenzoyl) benzoic acid | Raney nickel, Hydrogen (H₂) | Reaction in an organic solvent (e.g., ethyl acetate) for 1-5 hours | 2-(3-amino-4-chlorobenzoyl) benzoic acid | google.com |
| 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | Zinc (Zn), Sodium hydroxide (NaOH) | Reduction following amide formation | 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | google.com |
Alternative synthetic strategies involve the sequential introduction of the halogen and amino functionalities onto the benzoic acid ring. These routes rely on the principles of electrophilic aromatic substitution (SEAr) and transition-metal-catalyzed cross-coupling reactions. nih.gov
A general pathway could involve:
Chlorination : The benzoic acid ring is first chlorinated using a suitable chlorinating agent and a Lewis acid catalyst. The synthesis of related isomers can start with m-chlorotoluene, which is then chlorinated.
Nitration : The chlorinated intermediate is then nitrated. The directing effects of the existing substituents guide the position of the incoming nitro group.
Oxidation and Reduction : The methyl group of the toluene (B28343) derivative would be oxidized to a carboxylic acid, followed by the reduction of the nitro group to an amine, as described previously. wikipedia.org
More advanced methods for C-N bond formation, such as Buchwald-Hartwig amination, could also be envisioned, where a halogenated benzoic acid derivative is directly coupled with an ammonia (B1221849) equivalent, although this is less common for this specific target. nih.gov
The synthesis of 3-amino-4-chlorobenzoic acid is a prime example of selective functional group interconversion (FGI), a cornerstone of modern organic synthesis. solubilityofthings.com FGI refers to the transformation of one functional group into another, often in a multi-step synthesis, without altering the carbon skeleton. ub.edu
The most critical FGI in the dominant synthetic route is the reduction of the nitro group to a primary amine. fiveable.me
Nitro to Amine Conversion : This is a highly reliable and selective transformation. The nitro group, an electron-withdrawing group, is converted into the electron-donating amino group. This change significantly alters the electronic properties of the aromatic ring. Reagents for this conversion are chosen based on their chemoselectivity, ensuring that other functional groups, like the carboxylic acid and the chloro substituent, remain unaffected. fiveable.me
This specific FGI is fundamental not only for accessing the desired 3-amino-4-chlorobenzoic acid but also for a wide range of aniline (B41778) derivatives used in pharmaceuticals and materials science. solubilityofthings.com
Regioselective N-Protection of 3-Amino-4-chlorobenzoic Acid with the Fmoc Group
Once 3-amino-4-chlorobenzoic acid is obtained, the amino group must be protected to allow for selective reactions at the carboxylic acid moiety, particularly in the context of solid-phase peptide synthesis (SPPS). The Fmoc group is ideal for this role due to its stability under acidic and mild basic conditions and its clean removal with a piperidine (B6355638) solution. The protection must be regioselective for the amino group, leaving the carboxylic acid free.
A standard method for introducing the Fmoc group is through an acylation reaction using 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the chloroformate.
The general procedure involves:
Dissolving 3-amino-4-chlorobenzoic acid in a suitable solvent system, often a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and water.
Adding a mild base, such as sodium bicarbonate (NaHCO₃), to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct.
Adding Fmoc-Cl, typically in a slight excess (1.2–1.5 equivalents), to ensure complete protection.
Maintaining the pH between 8 and 9 is crucial to facilitate the reaction while preventing premature deprotection of the Fmoc group or unwanted activation of the carboxylic acid.
An alternative and often preferred reagent for Fmoc protection is 9-fluorenylmethyl succinimidyl carbonate (Fmoc-Osu). This reagent is a stable, crystalline solid that reacts smoothly with amines to form the corresponding Fmoc-protected compound. The N-hydroxysuccinimide (NHS) byproduct is water-soluble, simplifying purification.
The typical procedure is as follows:
The amino acid, 3-amino-4-chlorobenzoic acid, is dissolved in an aprotic polar solvent like dimethylformamide (DMF).
Fmoc-Osu is added, usually in a 1.2x molar excess.
A non-nucleophilic base, such as triethylamine (B128534) (2x molar excess), is added to deprotonate the amine.
The reaction is monitored by HPLC or TLC and is typically complete within 2–4 hours at room temperature.
Comparison of Fmoc Protection Methodologies
| Parameter | Fmoc-Chloride (Fmoc-Cl) | Fmoc-Succinimidyl Carbonate (Fmoc-Osu) | Source |
|---|---|---|---|
| Reagent Stability | Less stable, sensitive to moisture. | Stable, crystalline solid, easier to handle and store. | |
| Reaction Conditions | Typically biphasic (e.g., THF/water) with an inorganic base (e.g., NaHCO₃). | Homogeneous solution in an organic solvent (e.g., DMF) with an organic base (e.g., Triethylamine). | |
| Byproducts | Produces HCl, which must be neutralized. | Produces N-hydroxysuccinimide (NHS), which is water-soluble and easily removed. | |
| Reaction Control | Can be vigorous; pH control is important to prevent side reactions. | Generally smoother and offers more controlled reaction kinetics. |
Optimization of Reaction Parameters for Yield and Purity
The synthesis of Fmoc-3-amino-4-chlorobenzoic acid from its precursor, 3-amino-4-chlorobenzoic acid, requires precise control over reaction parameters to maximize both the yield and the purity of the final product. Research into analogous reactions, such as the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, provides significant insights into effective optimization strategies. nih.govnih.gov
Key parameters that are typically optimized include the choice and stoichiometry of coupling reagents, reaction time, temperature, and the purification procedure. The selection of the activating agent is critical. In similar syntheses, coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) have been systematically studied to determine their optimal concentration. nih.govresearchgate.net For instance, studies on related Fmoc-amino acid derivatives found that using 1.2 equivalents of HATU resulted in a high yield of 91%. nih.govresearchgate.net However, increasing the amount to 1.5 equivalents led to a decreased yield of 60%, likely due to the formation of an undesired ester side product with the 1-hydroxy-1H-1,2,3-triazolo[4,5-b]pyridine component of HATU. nih.govresearchgate.net
The reaction time is another crucial factor. Extending the activation time of the carboxylic acid with the coupling agent before introducing the amine can lead to a more complete reaction and improved yields. nih.gov For example, an activation time of 60 minutes was found to be ideal in the preparation of analogous Fmoc-amino acid-Dbz-OH derivatives. acs.org
Purification methods are optimized to ensure high purity while maintaining efficiency. A significant advancement is the development of non-chromatographic purification procedures. An effective method involves precipitating the crude product from the reaction mixture by adding it to ice water, which also removes excess water-soluble reagents. nih.govresearchgate.net A subsequent stir in a solvent like dichloromethane (B109758) can further purify the product, allowing the desired compound to be isolated by simple filtration. nih.govresearchgate.net This avoids the need for column chromatography, a process that can be time-consuming and costly on a larger scale. nih.gov
Common impurities in Fmoc chemistry can include dipeptides formed from unwanted carboxyl activation or by-products from Lossen-type rearrangements, which must be minimized through careful control of reaction conditions. nih.gov
Table 1: Optimization of Coupling Reagent for Fmoc-Protection (Analogous System)
| Entry | Coupling Agent | Equivalents of Agent | Yield (%) | Observation |
| 1 | HBTU | 1.2 | 61 | Moderate yield. researchgate.net |
| 2 | HATU | 1.0 | 72 | Good yield. nih.gov |
| 3 | HATU | 1.2 | 91 | Optimal yield observed. nih.govresearchgate.net |
| 4 | HATU | 1.5 | 60 | Decreased yield due to side product formation. nih.govresearchgate.net |
Development of Scalable and Environmentally Sustainable Synthesis Protocols
Moving from laboratory-scale synthesis to industrial production requires the development of protocols that are not only efficient and high-yielding but also scalable and environmentally sustainable.
For the industrial production of this compound, scalability is paramount. Synthesis strategies that are simple, have short production cycles, and result in high yields are favored. A key consideration is the purification step. Methods that rely on precipitation and filtration are vastly preferable to chromatographic techniques, as they are more suitable for large-scale production and reduce solvent waste and processing time. nih.govresearchgate.net
In the synthesis of related compounds, such as intermediates for pigments, simplified operating procedures have been shown to increase the synthesis yield to over 95%, demonstrating the potential for highly efficient industrial processes. google.com The quality of the raw materials, specifically the 3-amino-4-chlorobenzoic acid precursor and the Fmoc-protection reagent (e.g., Fmoc-OSu), is also critical. Commercially available reagents must be of high purity to prevent the introduction of impurities that can lead to side reactions and complicate purification. nih.gov
Table 2: Comparison of Lab-Scale vs. Industrial-Scale Synthesis Considerations
| Parameter | Laboratory Scale | Industrial Scale | Rationale for Change |
| Purification | Column Chromatography | Precipitation / Filtration | Reduces time, cost, and solvent usage for large batches. nih.govresearchgate.net |
| Reaction Vessel | Glass flask (mL to L) | Large reactor (L to m³) | Accommodates larger volumes and allows for better process control. |
| Cycle Time | Flexible | Minimized | Short production cycles increase throughput and efficiency. google.com |
| Yield Target | >80% | >95% | Maximizing yield is critical for economic viability on a large scale. google.com |
| Reagent Handling | Manual | Automated | Ensures safety, precision, and reproducibility for large quantities. |
Principles of Green Chemistry in Synthesis Optimization
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be optimized to align with these principles.
A primary focus of green chemistry is the use of environmentally benign solvents. researchgate.net There is a significant shift from traditional organic solvents to safer alternatives. Water is an ideal green solvent as it is non-toxic, non-flammable, economical, and readily available. researchgate.net Research has demonstrated that the Fmoc protection of amines can be performed efficiently in water, often leading to excellent yields and high chemoselectivity. researchgate.net Other green solvents, such as ethanol, have also been successfully used in Fmoc conjugation reactions, sometimes in combination with phosphate (B84403) buffers as a substitute for less desirable buffer systems. researchgate.net
Another green chemistry principle is the maximization of atom economy by designing syntheses where the maximum proportion of raw materials ends up in the final product. High-yield reactions, such as those achieving over 95% yield, are inherently greener. google.com Furthermore, developing catalyst-free reaction conditions for the Fmoc protection step contributes to a greener process by eliminating the need for, and subsequent removal of, a catalyst. researchgate.net The use of alternative, more water-soluble protecting groups that are still base-labile, such as the Smoc group, has also been explored to facilitate synthesis in aqueous media. semanticscholar.org
Table 3: Application of Green Chemistry Principles to Fmoc-Protection Synthesis
| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |
| Safer Solvents | Dichloromethane, Dimethylformamide | Water, Ethanol researchgate.netresearchgate.net | Reduces toxicity, improves safety, lowers environmental impact. |
| Waste Prevention | Lower yields, purification waste | High-yield reactions (>95%) google.com | Minimizes waste by maximizing conversion of reactants to product. |
| Catalysis | Use of catalysts | Catalyst-free methods researchgate.net | Simplifies purification, reduces potential metal contamination. |
| Process Simplification | Multi-step purification (chromatography) | One-pot synthesis, precipitation nih.gov | Reduces energy consumption and solvent use. |
Reaction Chemistry and Transformations Involving Fmoc 3 Amino 4 Chlorobenzoic Acid
Selective Deprotection of the Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely employed protecting group for amines, prized for its base-lability which allows for its removal under mild conditions. fiveable.meembrapa.br This selective deprotection is a cornerstone of its utility in multi-step syntheses, such as solid-phase peptide synthesis (SPPS). fiveable.menih.gov
Mechanistic Insights into Base-Catalyzed β-Elimination
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. fiveable.menih.govspringernature.com The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). embrapa.brnih.gov This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which renders the C9 proton acidic. springernature.com
Following proton abstraction, a β-elimination reaction occurs, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine along with carbon dioxide. embrapa.brnih.govresearchgate.net The DBF byproduct is subsequently trapped by the excess amine base present in the reaction mixture to form a stable adduct. springernature.comresearchgate.net
Table 1: Common Bases for Fmoc Deprotection
| Base | Typical Concentration | Solvent | Notes |
|---|---|---|---|
| Piperidine | 20-50% | DMF, NMP | The most common and efficient base for Fmoc removal. nih.govspringernature.com |
| Piperazine | 10% (w/v) | DMF/ethanol | A good alternative to piperidine, may minimize certain side reactions. nih.gov |
| 4-Methylpiperidine | 20% (v/v) | DMF | Offers similar efficiency to piperidine. embrapa.brnih.gov |
| Dipropylamine (B117675) (DPA) | 25% | DMF | Can reduce aspartimide formation. nih.gov |
This table is interactive. You can sort and filter the data.
Compatibility with Orthogonal Protecting Groups
A significant advantage of the Fmoc group is its compatibility with a range of other protecting groups, enabling complex, multi-step synthetic strategies. total-synthesis.com This "orthogonality" means that the Fmoc group can be selectively removed without affecting acid-labile protecting groups like tert-butyloxycarbonyl (Boc) or certain ester-based protecting groups. total-synthesis.comnih.govacs.org For instance, in peptide synthesis, the Boc group is commonly used to protect the side chains of amino acids and remains intact during the base-catalyzed deprotection of the N-terminal Fmoc group. acs.org Similarly, the Fmoc group is stable to the acidic conditions often used to remove Boc groups, such as trifluoroacetic acid (TFA). total-synthesis.comnih.gov This mutual orthogonality is fundamental to modern peptide and organic synthesis.
However, the Fmoc group is not entirely orthogonal to all protecting groups. For example, it can be cleaved under certain hydrogenolysis conditions, which are also used to remove benzyl-type protecting groups. total-synthesis.com Careful selection of catalysts and reaction conditions can sometimes achieve selectivity.
Table 2: Orthogonality of Fmoc with Other Protecting Groups
| Protecting Group | Stability to Fmoc Deprotection (Base) | Stability to Acidic Cleavage (e.g., TFA) | Orthogonal? |
|---|---|---|---|
| Boc | Stable | Labile | Yes |
| Trt | Stable | Labile | Yes |
| Pbf | Stable | Labile | Yes |
| Benzyl (Bn) | Stable | Stable (under mild acid) | Yes (with exceptions) |
This table is interactive. You can sort and filter the data.
Control of Reaction Byproducts and Side Reactions
While Fmoc deprotection is generally efficient, the formation of byproducts and side reactions can occur and needs to be carefully managed. nih.gov The primary byproduct of the deprotection itself is the dibenzofulvene-amine adduct. fiveable.meresearchgate.net While this is generally stable, its accumulation can sometimes complicate purification.
A more significant concern in peptide synthesis is the potential for aspartimide formation, particularly when an aspartic acid residue is present in the peptide chain. nih.govacs.org This intramolecular cyclization is catalyzed by the basic conditions of Fmoc deprotection and can lead to racemization and the formation of β-peptides. acs.org The choice of base can influence the extent of this side reaction, with bulkier or less basic amines like dipropylamine sometimes showing reduced aspartimide formation compared to piperidine. nih.gov
Diketopiperazine formation is another potential side reaction, especially at the dipeptide stage, where the newly deprotected N-terminal amine can attack the ester linkage to the solid support, cleaving the dipeptide from the resin. researchgate.net This can be minimized by using shorter deprotection times or specific coupling protocols. researchgate.net
Aromatic Substitution Reactions on the Chlorobenzoic Acid Core
The presence of a chlorine atom on the benzoic acid ring of Fmoc-3-amino-4-chlorobenzoic acid opens up possibilities for further functionalization through aromatic substitution reactions. The electronic nature of the substituents on the ring influences its reactivity towards these transformations.
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
The chloro-substituent on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comnih.gov In the case of this compound, the carboxylic acid group and the Fmoc-protected amino group exert electronic effects on the ring. The reactivity towards SNAr is generally enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.
A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates. nih.govnih.gov The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex as a key intermediate. masterorganicchemistry.com The regioselectivity of the substitution is a critical aspect, and in polysubstituted aromatic systems, the position of the incoming nucleophile is dictated by the electronic and steric environment. nih.gov
Strategies for Modifying the Chloro-Substituent
Beyond direct SNAr, various strategies can be employed to modify the chloro-substituent. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at the position of the chlorine atom. These reactions offer a versatile toolkit for introducing a wide range of functional groups.
Furthermore, the chloro group can be reduced to a hydrogen atom through catalytic hydrogenation or other reductive methods. Conversely, under specific conditions, the aromatic ring could be further halogenated, although controlling the regioselectivity might be challenging. The degradation of chlorobenzoic acids by microorganisms has also been studied, indicating potential for biocatalytic transformations. nih.gov The choice of strategy for modifying the chloro-substituent depends on the desired final product and the compatibility of the reaction conditions with the other functional groups present in the molecule.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Piperidine |
| Dibenzofulvene |
| tert-Butyloxycarbonyl (Boc) |
| Trifluoroacetic acid (TFA) |
| Dipropylamine (DPA) |
| Piperazine |
| 4-Methylpiperidine |
| Pyrrolidine |
| 2-Chlorobenzoic acid |
| 3-Amino-4-chlorobenzoic acid |
| 4-Chlorobenzoic acid |
This table is interactive. You can sort and filter the data.
Carboxylic Acid Activation and Coupling Reactions
The carboxylic acid moiety of this compound is a key functional group that allows for its incorporation into larger molecules through the formation of amide and ester bonds. These reactions typically require the activation of the carboxyl group to enhance its electrophilicity.
The formation of an amide bond is fundamental to peptide synthesis. In this process, the carboxylic acid of an N-protected amino acid, such as this compound, is coupled with the free amino group of another amino acid or peptide chain. researchgate.net This reaction necessitates the use of coupling reagents to convert the carboxylic acid into a more reactive species, thereby facilitating nucleophilic attack by the amine.
The general strategy involves in-situ activation of the carboxyl group to form an active ester or a related intermediate. researchgate.net Common classes of coupling reagents used in conjunction with Fmoc-amino acids include carbodiimides (like DIC), phosphonium (B103445) salts (like PyBOP), and aminium/uronium salts (like HATU or HBTU). researchgate.netnih.gov For instance, the synthesis of Fmoc-amino acid-Dbz derivatives, a related process, has been optimized using HATU as the coupling agent. nih.govresearchgate.net The choice of reagent can be critical, as side reactions such as the formation of unwanted ester by-products with certain activating agents have been observed. nih.gov
A well-established method for preparing peptides involves the use of Nα-Fmoc-amino acid chlorides. nih.gov These can be synthesized by treating the Fmoc-amino acid with a reagent like thionyl chloride (SOCl₂). nih.gov The resulting acid chloride is highly reactive and can couple with an amino acid ester salt under biphasic conditions, a process that can be conducted without an additional base for neutralization. nih.govresearchgate.net This approach has been shown to proceed with high yields and without racemization. nih.gov The stability and ease of synthesis of Fmoc-amino acid chlorides make them effective coupling agents in both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.net
The progress and success of these coupling reactions are critical, especially in SPPS, where the stepwise addition of amino acids builds the desired peptide sequence on a solid support. nih.gov The Fmoc group plays a crucial role by preventing the amino group from participating in unwanted side reactions during the coupling step.
The carboxylic acid group of this compound can also undergo esterification. This transformation is important for creating derivatives with altered solubility, for protecting the carboxyl group during subsequent synthetic steps, or for preparing specific C-terminal modifications of peptides.
A common method for the esterification of acid-stable Fmoc-amino acids involves reaction with an alcohol (such as methanol (B129727) or ethanol) in the presence of thionyl chloride (SOCl₂). nih.gov Alternatively, for acid-sensitive compounds, esterification can be achieved using an alkyl halide like methyl iodide in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov Another process involves using a hydrosulfate reagent, prepared in situ from chlorosulfonic acid and an alcohol, to convert the amino acid into its corresponding ester. google.com
Hydrolysis of the resulting ester back to the carboxylic acid, while leaving the base-labile Fmoc group intact, can be challenging. Standard saponification with strong bases like NaOH can cleave the Fmoc group. nih.gov However, milder methods have been developed. For example, using calcium iodide (CaI₂) as an additive during hydrolysis has been shown to protect the Fmoc group, allowing for selective ester removal. nih.gov This method expands upon previous work that used calcium chloride for the same purpose. nih.gov Another approach utilizes highly toxic but effective trimethyltin (B158744) hydroxide (B78521). nih.gov
Beyond simple esterification, the carboxyl group can be modified through various derivatization reactions, often for analytical purposes. dntb.gov.ua Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is a technique used in liquid chromatography to enhance detection and separation of amino acids. nih.govresearchgate.net While this specific reagent targets amino groups, other derivatizing agents are designed to react with carboxylic acids to improve their chromatographic behavior and detection sensitivity. dntb.gov.ua
Orthogonal Protection Strategies in Multi-Functionalized Systems
In the synthesis of complex molecules like branched or cyclic peptides, it is often necessary to selectively unmask one functional group while others remain protected. This is achieved through an orthogonal protection strategy, which employs multiple protecting groups that can be removed under distinct chemical conditions. fiveable.me
The Fmoc group is a cornerstone of one of the most common orthogonal strategies in modern peptide synthesis, the Fmoc/tBu strategy. researchgate.net The key feature of the Fmoc group is its lability to bases, typically a solution of piperidine in DMF, while being stable to acidic conditions. total-synthesis.com This allows for the selective removal of the N-terminal Fmoc group at each step of peptide elongation without affecting acid-labile side-chain protecting groups, such as tert-butyl (tBu) or trityl (Trt) groups. researchgate.netsigmaaldrich.com
Conversely, these acid-labile groups are stable to the basic conditions used for Fmoc deprotection. sigmaaldrich.com They are typically removed at the final stage of synthesis using a strong acid cocktail, often containing trifluoroacetic acid (TFA). researchgate.netsigmaaldrich.com The use of this compound within this framework allows for its incorporation into a peptide sequence where other residues may have side chains protected by tBu, Trt, or similar acid-cleavable groups.
The orthogonality of the Fmoc group extends to other protecting groups as well. For example, the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, is orthogonal to both acid-labile (e.g., Boc) and base-labile (Fmoc) groups. fiveable.menih.gov This enables a three-dimensional orthogonal strategy, providing chemists with even greater flexibility in designing synthetic routes for intricately modified peptides. researchgate.net Other groups, such as azido (B1232118) groups (removable by reduction) or Dde/ivDde (removable by hydrazine), also offer orthogonal protection schemes when used with Fmoc chemistry. sigmaaldrich.com These strategies are crucial for synthesizing peptides with side-chain modifications, branches, or for on-resin cyclization. sigmaaldrich.com
Research Applications and Synthetic Utility of Fmoc 3 Amino 4 Chlorobenzoic Acid
Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. altabioscience.com The use of Fmoc-protected amino acids is a key aspect of SPPS, offering mild reaction conditions and orthogonal protection strategies. altabioscience.comchempep.com Fmoc-3-amino-4-chlorobenzoic acid, with its protected amino group, is well-suited for integration into SPPS protocols.
Incorporation into Diverse Peptide Sequences
The Fmoc group on this compound protects the amino functionality, preventing unwanted side reactions during the coupling of amino acids in a growing peptide chain. altabioscience.com This protection is stable under the acidic conditions often used for side-chain deprotection but can be readily removed with a mild base, such as piperidine (B6355638), allowing for the stepwise elongation of the peptide. altabioscience.comchempep.com This iterative process enables the precise incorporation of the 3-amino-4-chlorobenzoic acid moiety at specific positions within a wide array of peptide sequences. The ability to be used in standard Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions facilitates its inclusion in various peptide chains. nih.gov
Engineering Peptides with Enhanced Structural and Functional Attributes
The introduction of non-natural amino acids like 3-amino-4-chlorobenzoic acid can confer unique properties to peptides. The chlorobenzoic acid portion of the molecule can introduce conformational constraints, influencing the peptide's three-dimensional structure. This can lead to increased stability against enzymatic degradation and potentially enhanced binding affinity and selectivity for biological targets. chempep.com The modification of peptides with such building blocks is a strategy to improve their therapeutic potential. merckmillipore.com
C-Terminal Functionalization of Peptides Utilizing Advanced Resins
A significant challenge in SPPS is the modification of the C-terminus of a peptide, as synthesis typically proceeds from the C- to the N-terminus. nih.gov However, specialized resins and linkers have been developed to facilitate C-terminal functionalization. One approach involves the use of safety-catch linkers, such as those derived from diaminobenzoic acid (Dbz), which allow for the cleavage of the peptide from the resin with simultaneous introduction of a functional group at the C-terminus. nih.govnih.gov While direct use of this compound for this purpose is not explicitly detailed, the principles of using functionalized benzoic acid derivatives on resin are well-established. For instance, a resin-bound benzotriazole, formed from a diaminobenzoic acid precursor, can be displaced by various nucleophiles to yield C-terminally modified peptides. nih.govresearchgate.net This highlights the potential for developing resins functionalized with this compound to achieve specific C-terminal modifications.
Development of Bioactive Peptidomimetics and Constrained Analogues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of non-standard amino acids like this compound is a key strategy in the design of such molecules.
Design of Molecular Scaffolds for Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are involved in numerous cellular processes and are attractive targets for therapeutic intervention. Peptides that can disrupt or stabilize these interactions are of great interest. The rigid aromatic scaffold of 3-amino-4-chlorobenzoic acid can serve as a platform to present key pharmacophoric groups in a defined spatial orientation, mimicking the binding interface of a natural protein. sigmaaldrich.com By incorporating this building block into a peptide sequence, it is possible to create constrained analogues that can more effectively modulate PPIs.
Contributions to Combinatorial Chemistry and Library Generation
The structure of this compound is particularly well-suited for the methodologies of combinatorial chemistry, where the rapid synthesis of a large number of different but structurally related molecules is required.
This compound is a key reagent in the automated synthesis of peptide and peptidomimetic libraries, primarily through Solid-Phase Peptide Synthesis (SPPS). The Fmoc protecting group is central to this application. It is stable under standard coupling conditions but can be cleanly and rapidly removed by a mild base, typically a piperidine solution, to expose the amine for the next reaction step. This orthogonality allows for the sequential addition of amino acids or other building blocks in an automated synthesizer, enabling the efficient construction of complex molecular libraries. vwr.com
The compound's utility in automated synthesis is based on the following attributes:
Fmoc Protection: Allows for a well-established and mild deprotection strategy compatible with automated processes.
Carboxylic Acid Functionality: Provides the anchor point for coupling reactions.
Aromatic Scaffold: The substituted benzene (B151609) ring offers a rigid core structure for building diverse molecules.
In the quest for new therapeutic agents, creating diverse molecular libraries is essential for identifying lead compounds. this compound serves as an excellent scaffold for generating this diversity. As an unnatural aromatic amino acid derivative, its incorporation into peptide chains or small molecule libraries introduces novel structural features that can enhance proteolytic stability and bioactivity.
Diversification can be achieved at multiple positions on the molecule after initial synthesis:
Amine Functionality: Once the Fmoc group is removed, the exposed amine can be acylated with a wide variety of carboxylic acids, sulfonyl chlorides, or isocyanates.
Carboxylic Acid Functionality: This group can be converted into various esters, amides, or other functional groups.
Aromatic Ring: The chloro-substituent can potentially be displaced or modified through advanced cross-coupling reactions, although this is less common in standard library synthesis.
This multi-faceted potential for modification allows researchers to generate extensive libraries from a single, advanced building block, thereby exploring a wider chemical space in the search for new drugs.
Application in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Fmoc-protected amino acids are recognized as exceptional building blocks for creating self-assembled functional materials. nih.gov
Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. Fmoc-amino acids are a prominent class of LMWGs. nih.gov The self-assembly process is driven by a combination of non-covalent interactions:
π-π Stacking: The flat, aromatic fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other. nih.gov
Hydrogen Bonding: The carboxylic acid and amino groups can form hydrogen bonds, creating extended molecular chains. nih.gov
Van der Waals Interactions: The chloro-substituent on the benzoic acid ring can participate in weak Van der Waals forces, influencing the packing of the molecules. mdpi.com
While research has often focused on other Fmoc-amino acids, the structural components of this compound provide all the necessary features to act as an effective LMWG, forming functional soft materials. nih.govnih.gov
The specific arrangement of functional groups on this compound makes it a useful tool for studying molecular recognition—the specific interaction between two or more molecules. The chloro-substituent, in particular, influences the electronic properties and geometry of the benzoic acid ring, affecting how it interacts with other molecules. mdpi.comresearchgate.net
By using this compound in co-assembly studies with other molecules, researchers can gain insights into the driving forces behind the formation of complex supramolecular structures. nih.govresearchgate.net Understanding these phenomena is crucial for designing advanced materials with tailored properties, such as stimuli-responsive gels or systems for controlled release.
Utilization in Chemical Probe Development
Chemical probes are specialized small molecules used to study biological systems. This compound can serve as a core scaffold for the synthesis of such probes. Its utility stems from its bifunctional nature, possessing both an Fmoc-protected amine and a carboxylic acid.
The synthetic pathway to a chemical probe using this molecule could involve:
Solid-Phase Synthesis: Attaching the carboxylic acid to a solid support.
Fmoc-Deprotection: Removing the Fmoc group to expose the amine.
Elongation/Modification: Building a peptide or small molecule sequence onto the exposed amine.
Final Modification: Attaching a reporter tag (e.g., a fluorophore) or a reactive group to the N-terminus.
Cleavage: Releasing the final chemical probe from the solid support, often with the C-terminal carboxylic acid intact or modified.
This approach allows for the systematic and efficient creation of targeted probes for studying proteins, enzymes, and other biological targets.
Emerging Trends and Future Perspectives in Fmoc 3 Amino 4 Chlorobenzoic Acid Research
Innovations in Chemo- and Regioselective Functionalization
The strategic location of three distinct functional groups on the Fmoc-3-amino-4-chlorobenzoic acid molecule presents both opportunities and challenges for selective chemical modifications. The carboxylic acid and the Fmoc-protected amine are primary sites for peptide bond formation and deprotection/coupling reactions, respectively. The chlorine atom on the benzene (B151609) ring offers a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Recent research has focused on developing methodologies that allow for the selective manipulation of one functional group while leaving the others intact. This chemo- and regioselectivity is crucial for the efficient synthesis of complex target molecules. For instance, the Fmoc group can be selectively removed under basic conditions to liberate the amine for subsequent acylation, while the carboxylic acid and the chloro substituent remain unaffected. Conversely, the carboxylic acid can be activated for coupling reactions without disturbing the Fmoc-protected amine or the chlorine atom. The chlorine atom's reactivity in cross-coupling reactions is also being explored to introduce further diversity into the molecular scaffold.
Advances in Coupling Reagent Technologies and Reaction Efficiencies
The efficiency of amide bond formation is a critical factor in the synthesis of peptides and other complex molecules derived from this compound. Traditional coupling reagents, while effective, can sometimes lead to side reactions and racemization, particularly with sterically hindered or sensitive amino acids.
Recent advancements in coupling reagent technology have led to the development of more efficient and milder reagents that minimize these undesirable outcomes. peptide.com Uronium and phosphonium (B103445) salt-based reagents, such as HBTU, HATU, and PyBOP, have become standard in solid-phase peptide synthesis due to their high reactivity and ability to suppress racemization. peptide.comuni-kiel.de Newer generations of coupling reagents, often based on oxime derivatives, offer further improvements in terms of safety, solubility, and efficiency. merckmillipore.com The choice of the appropriate coupling reagent and reaction conditions is crucial for achieving high yields and purity in the synthesis of molecules incorporating this compound. peptide.comuni-kiel.de
| Coupling Reagent Class | Examples | Key Advantages |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | High efficiency, suppression of racemization. peptide.commerckmillipore.com |
| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings. peptide.com |
| Immonium Salts | COMU | High reactivity, improved safety profile. peptide.com |
| Carbodiimides | DCC, DIC | Cost-effective, often used with additives like HOBt. uni-kiel.de |
Exploration of Novel Scaffold Architectures for Bio-Inspired Molecules
The rigid, substituted benzene ring of this compound provides a unique scaffold for the design and synthesis of novel bio-inspired molecules. By strategically modifying the three functional groups, researchers can create a diverse library of compounds with potential applications in drug discovery and materials science.
The ability to introduce various substituents onto the aromatic ring via cross-coupling reactions, coupled with the versatility of peptide chemistry at the amino and carboxyl groups, allows for the construction of complex three-dimensional structures. These scaffolds can mimic the secondary structures of peptides, such as turns and helices, or serve as templates for the development of protease inhibitors, receptor antagonists, and other biologically active molecules. The inherent rigidity of the core structure can also be advantageous in pre-organizing appended functional groups for specific molecular recognition events.
Integration with High-Throughput Screening and Computational Design
The combinatorial potential of this compound makes it an ideal candidate for high-throughput synthesis and screening approaches. By systematically varying the substituents at the three functionalization points, large libraries of compounds can be rapidly generated and tested for biological activity.
Computational design and molecular modeling are also playing an increasingly important role in guiding the synthesis of novel molecules based on this scaffold. In silico methods can be used to predict the binding affinity of virtual compounds to specific biological targets, allowing researchers to prioritize the synthesis of the most promising candidates. This integration of computational and experimental approaches can significantly accelerate the drug discovery process and lead to the identification of novel therapeutic agents.
Sustainable and Atom-Economical Synthetic Methodologies
In line with the growing emphasis on green chemistry, there is a push towards developing more sustainable and atom-economical methods for the synthesis and application of this compound. Traditional peptide synthesis often involves the use of excess reagents and generates significant amounts of waste. nih.gov
Future research will likely focus on the development of catalytic and solvent-free reaction conditions to minimize environmental impact. The use of enzymatic methods for peptide bond formation and the development of recyclable coupling reagents are also promising areas of investigation. Furthermore, exploring alternative, more sustainable routes to the synthesis of the parent compound, 3-amino-4-chlorobenzoic acid, from renewable feedstocks is an important long-term goal. mdpi.com While traditional multi-step chemical syntheses are common, biosynthetic routes are being explored for aminobenzoic acid derivatives, which could offer a more environmentally friendly alternative in the future. mdpi.com
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing Fmoc-3-amino-4-chlorobenzoic acid?
- Methodology : Start with 3-amino-4-chlorobenzoic acid as the core scaffold. Protect the amine group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃ or DIEA in DMF) . Monitor the reaction via TLC or HPLC to ensure complete Fmoc protection. Purify via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Key Considerations : Avoid overexposure to moisture to prevent premature Fmoc deprotection. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How can I verify the structural integrity of this compound post-synthesis?
- Methodology : Use X-ray crystallography for unambiguous confirmation (employ SHELX programs for structure refinement ). For routine analysis, combine FT-IR (to confirm Fmoc carbonyl stretches at ~1700 cm⁻¹) and LC-MS (to validate molecular weight and detect impurities) .
- Troubleshooting : If NMR shows unexpected peaks, consider incomplete Fmoc protection or residual solvents. Repeat purification with rigorous drying of solvents .
Advanced Research Questions
Q. How does the chloro substituent at the 4-position influence reactivity in peptide coupling reactions?
- Mechanistic Insight : The electron-withdrawing Cl group increases the acidity of the carboxylic acid, enhancing activation efficiency with coupling agents like HATU or DCC. However, steric hindrance may reduce coupling yields in bulky peptide sequences .
- Experimental Design : Compare coupling kinetics using this compound vs. non-halogenated analogs (e.g., Fmoc-3-aminobenzoic acid) under identical conditions. Monitor by HPLC and quantify yields via UV-Vis .
Q. What strategies mitigate Fmoc deprotection during solid-phase peptide synthesis (SPPS) when using this derivative?
- Optimization : Use low-concentration piperidine (20% in DMF) for deprotection to minimize side reactions. Incorporate a double-coupling protocol for sterically challenging residues .
- Data Contradiction Analysis : If MALDI-TOF shows truncated peptides, test for incomplete deprotection (e.g., via Kaiser test) or aggregation. Introduce microwave-assisted SPPS to improve reaction homogeneity .
Q. How can crystallographic data resolve discrepancies in reported solubility profiles of this compound?
- Methodology : Grow single crystals in DMSO/water systems and solve the structure using SHELXL . Correlate lattice packing with solubility trends (e.g., polar vs. nonpolar solvents).
- Critical Analysis : If solubility conflicts arise (e.g., high solubility in DMSO but low in acetonitrile), use differential scanning calorimetry (DSC) to assess polymorphic forms .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Guidelines : Wear nitrile gloves and safety goggles due to skin/eye irritation risks . Use fume hoods to avoid inhalation of fine particles. Store desiccated at –20°C to prevent hydrolysis .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .
Applications in Drug Discovery
Q. How is this compound utilized in designing enzyme inhibitors?
- Case Study : Incorporate it into peptidomimetic backbones targeting proteases (e.g., HIV-1 protease). The chloro group enhances binding to hydrophobic active sites, while the Fmoc group allows for modular synthesis .
- Validation : Perform enzyme inhibition assays (e.g., fluorescence-based kinetics) and compare IC₅₀ values against control compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
